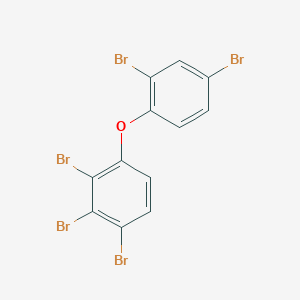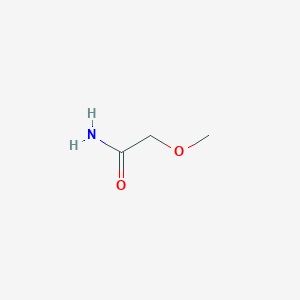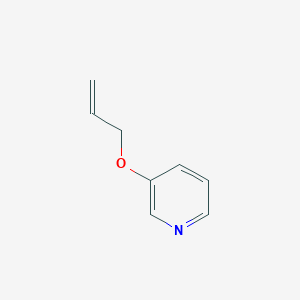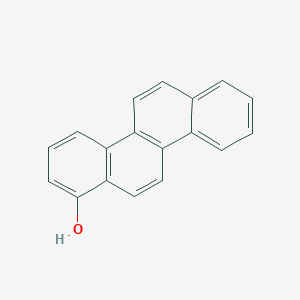
7-Chloro-1-indanone
Vue d'ensemble
Description
7-Chloro-1-indanone is a chlorinated derivative of 1-indanone, a compound that belongs to the class of indanones. Indanones are cyclic compounds that contain a ketone group within a fused cyclopentane and benzene ring structure. While the provided data does not directly discuss this compound, it does mention related compounds such as 6-hydroxy-1-indanone and 7-hydroxy-1-indanone, which are structurally similar but contain a hydroxyl group instead of a chlorine atom at the respective positions on the benzene ring .
Synthesis Analysis
The synthesis of chlorinated indanones, such as 6-chloro-1-indanone, typically involves a series of reactions starting from chlorinated benzene derivatives. For instance, 6-chloro-1-indanone was synthesized using 4-chlorobenzyl chloride and diethyl malonate through a sequence of reactions including condensation, alkaline hydrolysis, decarboxylation, acyl chlorination, and Friedel-Crafts acylation. The final product was obtained with a total yield of 62% and a purity of 99% . Although the synthesis of this compound is not explicitly described, it is likely that a similar synthetic route could be employed with appropriate modifications to introduce the chlorine atom at the 7-position.
Molecular Structure Analysis
The molecular structure of chlorinated indanones can be complex due to the presence of multiple conformers. For example, the related compound 1-(4-chlorophenyl)-2-cyano-3-amino-3a-hydroxy-3a,3b,6,7-tetrahydro-benzo[4,5]indene was analyzed using single-crystal X-ray diffraction, revealing that the five-membered ring adopts an envelop conformation while the six-membered ring has a half-chair conformation . This suggests that this compound may also exhibit conformational diversity, which could influence its reactivity and physical properties.
Chemical Reactions Analysis
The reactivity of chlorinated indanones like this compound can be inferred from the behavior of similar compounds. The presence of a chlorine atom on the benzene ring can make the compound susceptible to nucleophilic substitution reactions. For instance, the synthesis of 7-chloro-7-cyanobicyclo[4.2.0]octan-8-one involved the cycloaddition of chlorocyanoketene to cyclohexene . This indicates that this compound could potentially participate in cycloaddition reactions as well as other types of chemical transformations that are characteristic of chlorinated aromatic ketones.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be partially deduced from studies on related hydroxy-indanones. The enthalpies of combustion and sublimation, as well as the enthalpy of fusion, were determined for 6- and 7-hydroxy-1-indanone using calorimetric techniques . These measurements provide insights into the thermodynamic stability and phase transition behaviors of the compounds. Although the exact properties of this compound are not provided, it is reasonable to assume that the presence of a chlorine atom would affect its energetic profile, boiling point, melting point, and solubility compared to its hydroxy counterparts.
Applications De Recherche Scientifique
Synthèse de cadres fusionnés et spirocycliques
7-Chloro-1-indanone : est utilisé dans des réactions d'annulation pour construire des cadres fusionnés et spirocycliques . Ces cadres sont importants dans le développement de structures moléculaires complexes que l'on retrouve dans les produits naturels et les produits pharmaceutiques. La polyvalence de la This compound permet la formation stéréosélective de composés polycycliques, qui sont essentiels à la synthèse de molécules biologiquement actives.
Développement d'agents antiviraux et antibactériens
La recherche indique que les dérivés de la This compound présentent un potentiel prometteur comme agents antiviraux et antibactériens . Leurs propriétés structurelles leur permettent d'interagir avec des cibles biologiques, ce qui pourrait conduire à de nouveaux traitements pour les maladies infectieuses.
Synthèse de médicaments anticancéreux
Les dérivés du composé ont été explorés pour leur potentiel en tant que médicaments anticancéreux . Leur capacité à interférer avec la croissance et la prolifération des cellules cancéreuses en fait des candidats précieux pour le développement et la thérapie médicamenteuse.
Traitement de la maladie d'Alzheimer
This compound : les dérivés sont étudiés pour leur application dans le traitement de la maladie d'Alzheimer . Ces composés peuvent offrir de nouvelles pistes pour gérer les symptômes ou modifier la progression de la maladie.
Développement de médicaments cardiovasculaires
Il est possible que des dérivés de la This compound soient utilisés dans des médicaments cardiovasculaires . Leur interaction avec les systèmes cardiovasculaires pourrait conduire à de nouveaux traitements pour les affections cardiaques.
Produits chimiques agricoles
Le composé a des applications en agriculture comme ingrédient efficace dans les insecticides, les fongicides et les herbicides . Ses propriétés aident à protéger les cultures des ravageurs et des maladies, contribuant à de meilleurs rendements et à la sécurité alimentaire.
Gestion des maladies neurodégénératives
Des études suggèrent que la This compound pourrait jouer un rôle dans la gestion des maladies neurodégénératives . Son impact sur les voies neurologiques peut être exploité pour développer des traitements pour des affections comme la maladie de Parkinson.
Synthèse de composés biomédicaux
This compound : est également important pour la synthèse de divers composés biomédicaux, y compris les anticonvulsivants et les anticholinergiques . Ces composés ont une activité potentielle contre les tumeurs solides, ce qui les rend importants dans la recherche médicale et les stratégies de traitement.
Safety and Hazards
Orientations Futures
1-Indanones, including 7-Chloro-1-indanone, have been widely used in medicine, agriculture, and natural product synthesis due to their versatile reactivity and easy accessibility . They have shown potential as antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer compounds . Therefore, future research could focus on exploring these properties further and developing new synthesis methods and applications for this compound.
Mécanisme D'action
Target of Action
1-indanone derivatives have been widely used in medicine, agriculture, and natural products synthesis . They have shown biological activity against various targets, including antiviral and antibacterial agents .
Mode of Action
1-indanones and their derivatives have been found to exhibit a broad range of biological activities, including antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer properties . These activities suggest that 1-indanones interact with various biological targets, leading to changes in cellular processes.
Biochemical Pathways
1-indanones and their derivatives have been found to exhibit a broad range of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
1-indanones and their derivatives have been found to exhibit a broad range of biological activities, including antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer properties . These activities suggest that 1-indanones can have significant molecular and cellular effects.
Action Environment
It is generally recommended to store such compounds in a dry, cool, and well-ventilated place, and to protect them from direct sunlight .
Propriétés
IUPAC Name |
7-chloro-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO/c10-7-3-1-2-6-4-5-8(11)9(6)7/h1-3H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNFZQNGHYQYLCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90458995 | |
| Record name | 7-CHLORO-1-INDANONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90458995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
34911-25-6 | |
| Record name | 7-Chloro-2,3-dihydro-1H-inden-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34911-25-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-CHLORO-1-INDANONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90458995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Chloro-1-indanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



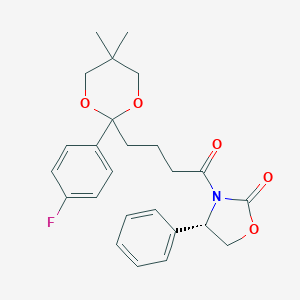
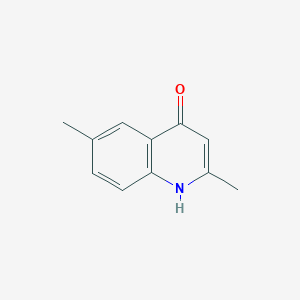
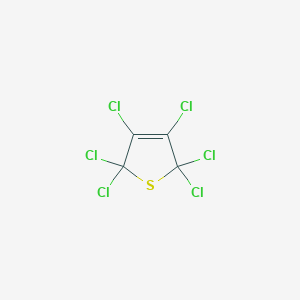
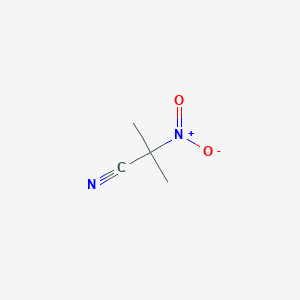
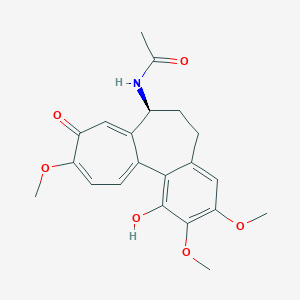
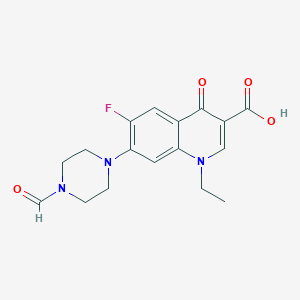
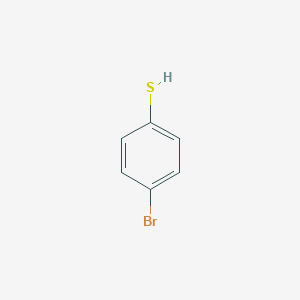

![5-Bromobenzo[B]thiophene](/img/structure/B107969.png)
